2-(5-(Furan-2-yl)-3-methylisoxazol-4-yl)acetic acid
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Overview
Description
“2-(5-(Furan-2-yl)-3-methylisoxazol-4-yl)acetic acid” is a compound that contains a furan ring . Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . This compound is one of the furan platform chemicals (FPCs) that can be directly obtained from biomass . FPCs have a wide range of applications, including therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .
Synthesis Analysis
The synthesis of chiral furans can be achieved through the direct reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid . The product, methyl 5-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)-2-furoate, was isolated in 60% yield and the β-anomer was the only product .Molecular Structure Analysis
The molecular formula of “this compound” is C6H6O3 . The InChI code is 1S/C6H4O4/c7-5(6(8)9)4-2-1-3-10-4/h1-3H,(H,8,9) .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . It involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 64-69 °C and a boiling point of 234℃ . The compound appears as a solid .Scientific Research Applications
Synthetic Pathways and Chemical Reactions
One area of research focuses on the synthesis of complex molecules and their reactions. For example, the nitrosation reaction of alkyl esters of 1,2-benzisoxazole-3-acetic acid, closely related to the structure of interest, leads to compounds such as 4-(2′-hydroxyphenyl)furazan-3-carboxylic acid, showcasing a method to synthesize heterocyclic compounds with potential applications in various fields including pharmaceuticals and materials science (Giannella, Gualtieri, Fedeli, Cerrini, & Gavuzzo, 1983). Similarly, the development of energetic salts from derivatives involving furazan and isoxazole structures demonstrates the compound's relevance in synthesizing materials with high performance and good thermal stability, indicative of its potential in creating secondary explosives (He, Imler, Parrish, & Shreeve, 2018).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of furan and isoxazole, akin to the compound , have been explored for their antiprotozoal properties. Specifically, compounds synthesized from similar structures have shown strong DNA affinities and significant in vitro and in vivo activities against pathogens like T. b. rhodesiense and P. falciparum, highlighting the potential of such compounds in developing new treatments for protozoal infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Analytical Chemistry and Food Science
The compound's related structures have been utilized in analytical chemistry, such as in the determination of various compounds in honey. This indicates the broader application of furan derivatives in analytical methodologies, potentially extending to environmental analysis, food quality control, and safety assessments (Nozal, Bernal, Toribio, Jiménez, & Martín, 2001).
Materials Science and Engineering
Research into the acylation reactions of benzofuran derivatives with acetic acid illustrates the synthesis of compounds that might find applications in materials science, particularly in the development of organic electronic materials or as intermediates in the synthesis of complex organic molecules (Kawase, Nanbu, & Miyoshi, 1968). Additionally, the synthesis and structural study of compounds like 4-[3-(2-methyl-furan-3-yl)-5-thioxo-1,2,4-triazolin-4-yl]acetic acid contribute to the understanding of tautomeric forms, which is crucial in designing drugs with optimized pharmacokinetic properties (Siwek, Wujec, Wawrzycka-Gorczyca, Dobosz, & Paneth, 2008).
Safety and Hazards
Future Directions
The future directions of “2-(5-(Furan-2-yl)-3-methylisoxazol-4-yl)acetic acid” and similar compounds lie in their potential applications. As part of the furan platform chemicals, they can be economically synthesized from biomass . This opens up possibilities for their use in a variety of fields, including the manufacture of fuels and monomers .
Properties
IUPAC Name |
2-[5-(furan-2-yl)-3-methyl-1,2-oxazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-6-7(5-9(12)13)10(15-11-6)8-3-2-4-14-8/h2-4H,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMVTXXCBADCMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1CC(=O)O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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